molecular formula C17H16FN5O4 B2746555 N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine CAS No. 672949-55-2

N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine

Cat. No. B2746555
CAS RN: 672949-55-2
M. Wt: 373.344
InChI Key: XKXUVHGBUPCOEW-ZHZULCJRSA-N
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Description

“N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine” is a Schiff base derivative. Schiff bases are a class of organic compounds having the basic structure R1R2C=NNH- . They are synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer potential. Researchers have synthesized derivatives of (2,4-dinitrophenyl)hydrazono- and (2-tosylhydrazono)-4-oxothiazolidine, which include this compound. These derivatives were evaluated against a panel of 60 cell lines derived from various cancers, such as leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Notably, the cyclohexyl derivative demonstrated significant broad-spectrum anticancer activity, particularly against leukemia and colon cancer cell lines .

Colorimetric Detection for Chromium Ion and Ammonia

Another interesting application involves the synthesis of novel allyl-hydrazones, including the compound . These allyl-hydrazones were obtained by condensation with (2,4-dinitrophenyl)hydrazine. The resulting compounds exhibited colorimetric detection capabilities for chromium ions (in the range of 0–14 ppm) and ammonia (in the range of 0–20 ppm) .

Biological Activities Beyond Anticancer Properties

Thiazolidinone derivatives, including this compound, have been explored for various biological activities. These include anti-inflammatory, antiviral, anticonvulsant, antidiabetic, and anti-HIV effects. The thiazolidin-4-one ring also occurs naturally in compounds like actithiazic acid .

Mechanistic Insights and Structural Confirmation

The stereoselective synthesis of these derivatives involves cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol. Spectroscopic data and single-crystal X-ray analyses confirm the structures .

properties

IUPAC Name

N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O4/c18-16-6-3-7-17(19-16)21-20-14-5-2-1-4-12(14)13-9-8-11(22(24)25)10-15(13)23(26)27/h3,6-10,12H,1-2,4-5H2,(H,19,21)/b20-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXUVHGBUPCOEW-ZHZULCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=NC(=CC=C2)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N/NC2=NC(=CC=C2)F)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-6-fluoropyridine

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